N-methyl-1-(pyrazin-2-yl)piperidin-4-amine
Description
Contextual Significance of Piperidine (B6355638) and Pyrazine (B50134) Core Structures in Medicinal Chemistry Research
The investigation of novel chemical entities often builds upon the established roles of their core structures. The piperidine and pyrazine rings are privileged scaffolds in drug discovery, each contributing unique properties that are valuable for developing new therapeutic and research compounds.
The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is one of the most prevalent structural fragments in pharmaceuticals and alkaloids. mdpi.com Its significance stems from its ability to introduce a basic nitrogen center, which is often crucial for molecular interactions with biological targets, and to provide a three-dimensional scaffold that can be readily functionalized. mdpi.commountainscholar.org The sp3-hybridized carbon atoms of the piperidine ring allow for precise spatial arrangement of substituents, influencing the compound's conformation and binding affinity. Piperidine derivatives are found in over twenty classes of pharmaceuticals, underscoring their versatility and importance in drug design. mdpi.com
Pyrazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This diazine structure is a key pharmacophore—a molecular feature responsible for a drug's pharmacological activity. The pyrazine ring is present in numerous natural and synthetic compounds exhibiting a wide array of biological effects, including anticancer, antitubercular, and diuretic activities. researchgate.netnih.gov Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, both of which are critical for binding to biological macromolecules like enzymes and receptors. researchgate.net The presence of the pyrazine scaffold in clinically approved drugs validates its importance in drug design. nih.gov
Rationale for Investigating N-methyl-1-(pyrazin-2-yl)piperidin-4-amine as a Research Probe
The rationale for studying this compound is rooted in the proven track record of its constituent heterocycles in chemical biology and the potential for novel biological activity arising from their combination.
The history of medicinal chemistry is rich with examples of successful drugs built upon piperidine and pyrazine frameworks. Pyrazinamide, a cornerstone drug for tuberculosis treatment, highlights the early and continued success of pyrazine-based therapeutics. researchgate.net Similarly, the piperidine motif is central to the structure of numerous drugs, including Donepezil, used for the treatment of Alzheimer's disease. mdpi.com The combination of a nitrogen-containing heterocycle with a piperidine ring is also a known strategy. For instance, various pyrazolone (B3327878) derivatives have been synthesized incorporating a piperidine group to enhance antibacterial effects. nih.gov This historical success provides a strong impetus for the synthesis and evaluation of new combinations of these valuable scaffolds.
While the specific biological targets of this compound are not defined in the literature, its structure allows for informed hypotheses about its potential utility as a research probe. The molecule combines a 4-aminopiperidine (B84694) core, a structure known to interact with various biological targets, with a pyrazine ring, a recognized pharmacophore.
The 4-amino-1-arylpiperidine framework is a key feature in inhibitors of several enzyme families. For example, derivatives of 4-aminopiperidine have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in cell signaling pathways often deregulated in cancer. nih.gov In these inhibitors, the piperidine core acts as a scaffold, while the aryl group (in this case, pyrazinyl) engages in key binding interactions within the enzyme's active site. nih.gov
Furthermore, pyrazine derivatives have been investigated for a multitude of biological activities, including tuberculostatic effects. mdpi.com Research into pyrazine-containing thiosemicarbazones has shown that the pyrazine ring, while sometimes less effective than a pyridine (B92270) ring in that specific series, is a key variable in modulating antimycobacterial activity. mdpi.com Therefore, it is plausible that this compound could be investigated as a probe for kinases, G-protein coupled receptors (GPCRs), or other protein targets where the pyrazine and aminopiperidine moieties can form favorable interactions. Its rigid structure combined with a basic amine makes it a candidate for screening against neurological or enzymatic targets.
Data Tables
Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 43215785. nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₄ |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1CCC(CC1)NC2=NC=CN=C2 |
| InChIKey | DGVQTEZYUOVNTK-UHFFFAOYSA-N |
Table 2: Examples of Bioactive Compounds Containing Piperidine or Pyrazine Scaffolds
| Compound | Core Structure | Primary Biological Relevance/Use | Reference |
| Pyrazinamide | Pyrazine | Antitubercular Agent | researchgate.net |
| Varenicline | Pyrazine (fused) | Smoking Cessation Aid | researchgate.net |
| Donepezil | Piperidine | Alzheimer's Disease Treatment | mdpi.com |
| Rimonabant | Pyrazole (often studied with piperidines) | Anti-obesity (withdrawn) | nih.gov |
| Celecoxib | Pyrazole (often studied with piperidines) | Anti-inflammatory | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-pyrazin-2-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-11-9-2-6-14(7-3-9)10-8-12-4-5-13-10/h4-5,8-9,11H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORBHPKWEBTNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179086-88-4 | |
| Record name | N-methyl-1-(pyrazin-2-yl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of N Methyl 1 Pyrazin 2 Yl Piperidin 4 Amine
Established Synthetic Routes for N-methyl-1-(pyrazin-2-yl)piperidin-4-amine
The construction of this compound can be achieved through several synthetic pathways, primarily relying on the formation of the C-N bond between the pyrazine (B50134) and piperidine (B6355638) rings.
Total Synthesis Approaches and Reaction Optimization
The total synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction provides a powerful and versatile method for forming the aryl C-N bond between an aryl halide and an amine. In this case, the reaction typically involves the coupling of 2-halopyrazine (such as 2-chloropyrazine (B57796) or 2-bromopyrazine) with N-methylpiperidin-4-amine.
The general reaction scheme is as follows:
Scheme 1: General Buchwald-Hartwig amination for the synthesis of this compound.
Optimization of this reaction is critical for achieving high yields and purity. Key parameters that are often optimized include the choice of palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. Various generations of Buchwald-Hartwig catalysts and ligands have been developed to improve the efficiency and scope of the reaction. nih.gov For instance, the use of sterically hindered biaryl phosphine ligands can significantly enhance the catalytic activity. rsc.org The choice of base, typically a non-nucleophilic base such as sodium tert-butoxide or potassium phosphate, is also crucial for the reaction's success. Solvents commonly employed include toluene, dioxane, or THF.
Another synthetic approach is through nucleophilic aromatic substitution (SNAr), where the pyrazine ring is activated by an electron-withdrawing group, facilitating the displacement of a leaving group (like a halogen) by the amine. However, the Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope. nih.gov
Key Synthetic Intermediates and Stereochemical Considerations
The key synthetic intermediates for the preparation of this compound are 2-halopyrazine and N-methylpiperidin-4-amine. 2-Chloropyrazine is a commercially available starting material. N-methylpiperidin-4-amine can be synthesized from 4-piperidone (B1582916) through a two-step sequence involving reductive amination. youtube.com First, 4-piperidone is reacted with methylamine (B109427) to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield N-methylpiperidin-4-amine. nih.gov
An alternative route to N-methylpiperidin-4-amine involves the direct reductive amination of N-Boc-piperidin-4-one with methylamine, followed by deprotection of the Boc group. acs.org
Stereochemical considerations for this compound itself are minimal as the molecule is achiral. However, when introducing substituents on the piperidine ring to generate analogs, stereochemistry becomes a critical factor. The synthesis of stereochemically defined piperidine derivatives often requires stereoselective methods. acs.orgnih.gov For example, the use of chiral catalysts or auxiliaries in the synthesis of substituted piperidones can lead to the formation of specific stereoisomers. nih.gov The relative stereochemistry of substituents on the piperidine ring can significantly influence the biological activity of the resulting analogs.
Practical Synthesis and Scale-Up Methodologies
For the practical synthesis and potential scale-up of this compound, the efficiency, cost-effectiveness, and safety of the chosen synthetic route are paramount. The Buchwald-Hartwig amination is a scalable reaction, and its optimization for industrial production would focus on using cost-effective catalysts and ligands, minimizing reaction times, and simplifying purification procedures. acs.org The development of air- and moisture-stable palladium precatalysts has made the execution of these reactions more practical on a larger scale. rsc.org
Reductive amination for the synthesis of the N-methylpiperidin-4-amine intermediate is also a well-established and scalable process. frontiersin.orgsciencemadness.org The use of catalytic hydrogenation with a heterogeneous catalyst (e.g., Pd/C) is a common industrial method for large-scale reductions. For the amination step, employing paraformaldehyde as the methyl source in the presence of a suitable reducing agent offers a convenient and efficient method for N-methylation. frontiersin.org
Design and Preparation of this compound Analogs
The design and synthesis of analogs of this compound are driven by the need to understand the structure-activity relationships (SAR) and to optimize the compound's pharmacological properties.
Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying different parts of the lead compound to assess the impact of these changes on its biological activity. For this compound, key areas for modification include the pyrazine ring, the piperidine ring, and the N-methyl group. The goal is to identify which structural features are essential for activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net
The piperidine ring is a common target for modification in drug discovery due to its conformational flexibility and its role as a scaffold for presenting substituents in specific spatial orientations. mdpi.comajchem-a.com
N-Substitution:
The N-methyl group on the piperidine ring can be replaced with a variety of other substituents to probe the steric and electronic requirements at this position. This is typically achieved by starting with 1-(pyrazin-2-yl)piperidin-4-amine and performing a reductive amination with different aldehydes or ketones, or by N-alkylation with various alkyl halides.
Scheme 2: General scheme for the synthesis of N-substituted analogs of 1-(pyrazin-2-yl)piperidin-4-amine.
A variety of N-substituents can be introduced, including but not limited to:
Alkyl groups: Varying the size and branching of the alkyl group (e.g., ethyl, propyl, isopropyl, butyl) can provide insights into the steric tolerance of the binding pocket.
Functionalized alkyl groups: Introducing functional groups such as hydroxyl, ether, or amine moieties on the N-alkyl chain can explore potential hydrogen bonding interactions.
Aryl and heteroaryl groups: The introduction of aromatic or heteroaromatic rings can probe for pi-stacking or other specific interactions with the target protein.
The following table summarizes some examples of N-substituted analogs and the rationale for their synthesis in SAR studies.
| N-Substituent | Rationale for Modification | Potential Impact on Activity |
| Hydrogen | To assess the importance of the methyl group for activity. | May reveal if the methyl group is essential for potency or if a secondary amine is tolerated. |
| Ethyl, Propyl | To explore the effect of increasing alkyl chain length. | May enhance or decrease affinity depending on the size of the binding pocket. |
| Benzyl | To introduce a bulky, aromatic group. | Could lead to additional pi-stacking interactions and increased affinity. |
| 2-Hydroxyethyl | To introduce a hydrogen-bonding group. | May form new interactions with the target, potentially increasing potency. |
Ring Size Variation:
Altering the size of the piperidine ring to a pyrrolidine (B122466) (5-membered ring) or an azepane (7-membered ring) can significantly impact the conformation of the molecule and the orientation of the substituents. This can provide valuable information about the spatial requirements of the binding site. The synthesis of these ring-varied analogs would involve starting with the corresponding amino-heterocycle, for example, N-methylpyrrolidin-3-amine or N-methylazepan-4-amine, and coupling it with 2-halopyrazine using the Buchwald-Hartwig amination. The synthesis and SAR of pyrrolidine derivatives have been explored in various contexts. uni.lu
The table below outlines the rationale for piperidine ring size variation.
| Ring System | Rationale for Modification | Potential Impact on Conformation and Activity |
| Pyrrolidine | To decrease the ring size and alter the substituent vectors. | May lead to a better fit in a more constrained binding pocket. |
| Azepane | To increase the ring size and conformational flexibility. | May allow for different binding modes or accommodate larger substituents. |
Molecular and Cellular Biological Investigations of N Methyl 1 Pyrazin 2 Yl Piperidin 4 Amine Pre Clinical, Non Human Focus
Target Identification and Validation Studies
In Vitro Ligand-Binding Assays and Affinity Determination (e.g., Muscarinic Receptors)
No data are available.
Enzyme Inhibition/Activation Profiling in Cell-Free Systems
No data are available.
Cellular Thermal Shift Assay (CETSA) and Other Target Engagement Methodologies in Cellular Models
No data are available.
Elucidation of Molecular Mechanisms of Action
Signaling Pathway Modulation in Cell Lines (e.g., reporter assays, phosphorylation cascades)
No data are available.
Transcriptomic and Proteomic Analysis in Response to N-methyl-1-(pyrazin-2-yl)piperidin-4-amine Treatment in Non-Human Cellular Models
No data are available.
Phenotypic Screening in Model Organisms (e.g., Zebrafish, C. elegans for Basic Biological Effect Studies)
Phenotypic screening in whole organisms provides a powerful, unbiased approach to identify the potential biological activities of a compound without prior knowledge of its molecular target. nih.gov Model organisms like zebrafish and C. elegans are widely used for such screens due to their rapid development, genetic tractability, and optical transparency, which allows for detailed imaging of internal tissues. nih.govnih.gov
High-Content Imaging for Cellular Phenotypes
High-content imaging combines automated microscopy with sophisticated image analysis to quantitatively assess multiple cellular features in an unbiased manner. Following treatment with this compound, this technique could be applied to cell cultures or directly within transparent model organisms like zebrafish larvae.
Were such studies conducted, one could generate detailed data on the compound's impact on cellular processes. For instance, researchers might investigate changes in cell proliferation, apoptosis, organelle morphology, or the subcellular localization of specific proteins. The table below illustrates the kind of quantitative data that could be generated from a hypothetical high-content imaging experiment.
Hypothetical High-Content Imaging Data
| Cellular Feature | Control Group (Vehicle) | This compound Treated | Fold Change | p-value |
|---|---|---|---|---|
| Nuclear Area (µm²) | 150.2 ± 12.5 | 148.9 ± 13.1 | 0.99 | >0.05 |
| Mitochondrial Membrane Potential | 1.0 ± 0.15 | 0.6 ± 0.20 | -0.4 | <0.01 |
| Lysosomal Mass | 1.0 ± 0.2 | 1.8 ± 0.3 | 1.8 | <0.001 |
This table is for illustrative purposes only. The data presented is hypothetical and not based on actual experimental results for this compound.
Genetic Interaction Studies with this compound
Genetic interaction studies are designed to elucidate a compound's mechanism of action by observing how its effects are altered in organisms with specific genetic mutations. By exposing a panel of mutant strains of C. elegans or zebrafish to this compound, researchers could identify genes and pathways that are either required for the compound's activity or that modify its effects.
For example, if the compound were to affect a behavior modulated by dopamine, its effects might be altered in worms with mutations in dopamine receptors (e.g., dop-1, dop-2, dop-3) or dopamine transporters (dat-1). nih.govfrontiersin.org A differential response in these mutant strains compared to wild-type animals would suggest that the compound may interact with the dopamine signaling pathway. The following table provides a hypothetical example of how such data might be presented.
Hypothetical Genetic Interaction Data in C. elegans
| Genotype | Phenotype Measured | Response to Compound | Interpretation |
|---|---|---|---|
| Wild-Type | Locomotion (Body Bends/min) | Decreased | Compound induces a sedative effect. |
| dop-3 (D2-like receptor mutant) | Locomotion (Body Bends/min) | No significant change | The DOP-3 receptor may be required for the compound's effect. |
This table is for illustrative purposes only. The data and interpretations are hypothetical and not based on actual experimental results for this compound.
Computational Chemistry and Structure Activity Relationship Sar Studies of N Methyl 1 Pyrazin 2 Yl Piperidin 4 Amine
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling represents a important approach in medicinal chemistry, seeking to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for N-methyl-1-(pyrazin-2-yl)piperidin-4-amine are not extensively documented in public literature, the principles of QSAR can be applied based on studies of analogous structures.
The development of predictive QSAR models for compounds like this compound involves the systematic modification of its core structure and the subsequent evaluation of the biological activities of the resulting analogs. For instance, in studies of related heterocyclic compounds, predictive models have been successfully built. nih.gov The process typically involves:
Data Set Compilation: A series of analogs of the lead compound, this compound, would be synthesized. This could involve modifications to the pyrazine (B50134) ring, the piperidine (B6355638) core, or the N-methyl group.
Descriptor Calculation: For each analog, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.
Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to derive a mathematical equation that links the descriptors to the observed biological activity. The predictive power of the resulting model is rigorously assessed through internal and external validation techniques.
While a specific QSAR model for this compound is not available, the general approach has been validated for similar molecular scaffolds.
Pharmacophore modeling, a crucial component of QSAR, aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound, these features would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine ring are potential hydrogen bond acceptors.
Hydrogen Bond Donor: The secondary amine on the piperidine ring can act as a hydrogen bond donor.
Hydrophobic Features: The piperidine and pyrazine rings contribute to the molecule's hydrophobic character.
Positive Ionizable Feature: The tertiary amine of the N-methylpiperidine moiety is likely protonated at physiological pH, presenting a positive ionizable feature.
Studies on related pyrazine and piperidine-containing compounds have highlighted the importance of these features in their interaction with biological targets. nih.govacs.org Key descriptors in QSAR models for such compounds often include topological and 3D descriptors that capture the spatial arrangement of these pharmacophoric elements.
Interactive Data Table: Physicochemical Properties and Descriptors of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
|---|---|---|---|---|---|
| This compound | C10H16N4 | 192.26 | 0.7 | 1 | 3 |
| N-[(1-methylpiperidin-4-yl)methyl]pyrazin-2-amine | C11H18N4 | 206.29 | 0.9 | 1 | 3 |
| N-methyl-1-(pyridin-2-yl)piperidin-4-amine | C11H17N3 | 191.27 | 1.4 | 1 | 3 |
| 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | 183.29 | 0.2 | 1 | 3 |
| 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | 192.26 | 0.4 | 1 | 4 |
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is invaluable for understanding the binding mode of this compound and for identifying potential biological targets.
Target Selection: Identifying a relevant biological target, such as a G-protein coupled receptor (GPCR) or a kinase, based on preliminary biological screening or structural analogy to known ligands.
Binding Site Definition: Defining the active site or allosteric binding pocket within the target protein.
Docking Simulation: Using a docking algorithm to place the flexible this compound molecule into the defined binding site in numerous possible conformations and orientations.
Scoring and Analysis: Evaluating the predicted binding poses using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, it is anticipated that the pyrazine ring could engage in π-π stacking or hydrogen bonding with the receptor, while the protonated N-methylpiperidine moiety could form crucial ionic interactions.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a biological target for this compound is identified, virtual screening can be a powerful tool for discovering novel and potentially more potent analogs.
Structure-based virtual screening would utilize the docked pose of this compound to create a pharmacophore model. This model would then be used to search virtual compound libraries for molecules that fit the defined pharmacophoric features. Alternatively, ligand-based virtual screening could be employed, where the 2D or 3D structure of this compound is used as a template to identify structurally similar compounds.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights into the stability of the binding pose and the nature of the interactions. An MD simulation of the this compound-target complex would involve:
System Setup: Placing the docked complex in a simulated physiological environment, including water molecules and ions.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period, typically nanoseconds to microseconds.
Trajectory Analysis: Analyzing the resulting trajectory to assess the stability of the ligand's binding mode, the flexibility of the protein, and the persistence of key intermolecular interactions.
MD simulations can reveal conformational changes in the target protein upon ligand binding and can help to refine the understanding of the binding mechanism, which is crucial for the rational design of improved analogs. Although specific MD simulation data for this compound is not available, this technique remains a critical component of modern computational drug discovery pipelines.
Conformational Dynamics of this compound in Solution and Bound States
The conformational flexibility of this compound is a critical determinant of its ability to bind to a target receptor. This flexibility arises from several key structural features: the piperidine ring, the orientation of the N-methyl group, and the rotational freedom of the bond connecting the piperidine and pyrazine rings.
The piperidine ring predominantly exists in a low-energy chair conformation. However, it can also adopt higher-energy boat and twist-boat conformations. The transition between these states is a key aspect of its dynamic behavior. Within the chair conformation, the substituents—the N-methyl group at position 1 and the pyrazinylamino group at position 4—can be in either axial or equatorial positions. The equatorial orientation is generally more stable due to reduced steric hindrance. Molecular dynamics simulations are typically employed to explore these conformational landscapes, revealing the probability of each conformation in different environments (e.g., in aqueous solution versus a protein's binding pocket).
Ligand-Target Complex Stability and Water Interactions
The stability of a complex between this compound and its biological target is governed by a network of non-covalent interactions. Computational studies, such as molecular docking and molecular dynamics simulations, are used to predict and analyze these interactions. nih.govrsc.org
Key potential interactions for this compound include:
Hydrogen Bonding: The secondary amine linker (NH) can act as a hydrogen bond donor. The nitrogen atoms in the pyrazine ring and the tertiary amine in the piperidine ring are potential hydrogen bond acceptors. nih.gov
Hydrophobic and van der Waals Interactions: The pyrazine ring and the aliphatic piperidine ring can engage in favorable hydrophobic and van der Waals contacts within a protein's binding site.
Ionic Interactions: In a physiological environment, the tertiary piperidine nitrogen is expected to be protonated, allowing it to form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a target protein. peerj.com
Water molecules play a dual role. In solution, they form a hydration shell around the ligand. Within a binding site, specific water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds that can be critical for complex stability. Computational analyses often calculate the binding free energy, which accounts for these interactions and the energetic cost of desolvation upon binding.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which is fundamental to its reactivity and interaction capabilities. nih.govresearchgate.net
Electronic Properties and Reactivity Descriptors (e.g., HOMO-LUMO, electrostatic potentials)
While specific DFT calculations for this compound are not available in the cited literature, the methodology allows for the prediction of key electronic properties.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. For this compound, the electron-rich pyrazine ring and the amine nitrogens would significantly contribute to the HOMO, whereas the LUMO would likely be distributed over the electron-deficient pyrazine ring.
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack and are favorable for hydrogen bond acceptance. These would be expected around the pyrazine and piperidine nitrogen atoms. Regions of positive potential (blue) are electron-poor and are associated with hydrogen bond donors, such as the N-H group.
Table 1: Predicted Quantum Chemical Reactivity Descriptors This table illustrates the type of data that would be generated from a typical DFT calculation for the compound. The values are conceptual and based on analyses of similar structures in the literature.
| Descriptor | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively High | Good electron-donating capability, potential for charge-transfer interactions. |
| LUMO Energy | Relatively Low | Moderate electron-accepting capability, primarily at the pyrazine ring. |
| HOMO-LUMO Gap | Moderate | Indicates good chemical stability but sufficient reactivity for biological interactions. |
| Electrostatic Potential | Negative potential on pyrazine and piperidine nitrogens; Positive potential on amine N-H. | Defines sites for hydrogen bonding and electrostatic interactions. |
pKa Prediction and Ionization States in Physiological Environments
The ionization state of a molecule at physiological pH (typically ~7.4) is critical for its absorption, distribution, and target-binding affinity. This compound has multiple basic nitrogen atoms that can be protonated: the N1-piperidine nitrogen, the exocyclic secondary amine nitrogen, and the two pyrazine nitrogens (N1' and N4').
Computational methods can predict the acid dissociation constant (pKa) for each of these sites. peerj.comacs.org
The N-methylpiperidine nitrogen is expected to be the most basic site. The pKa of N-methylpiperidine is approximately 10.1-10.5, and while substitution may alter this value, it is highly likely to be protonated and carry a positive charge at pH 7.4. peerj.com
The pyrazine nitrogens are significantly less basic (pKa of pyrazine is ~0.6), making them unlikely to be protonated in a physiological setting.
The exocyclic amine is expected to have a pKa lower than the piperidine nitrogen.
Therefore, the dominant species at physiological pH is predicted to be the form protonated at the piperidine nitrogen. This positive charge is crucial for forming ionic interactions with biological targets.
In Silico ADME Prediction and Molecular Property Analysis (Excluding Experimental ADME/PK Data)
In silico models use a molecule's structure to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are valuable for identifying potential liabilities early in the drug discovery process. The predictions below are based on computed molecular properties from public databases. nih.gov
Table 2: Predicted Molecular Properties for this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 192.26 g/mol | PubChem nih.gov |
| XLogP3-AA (Lipophilicity) | 0.7 | PubChem nih.gov |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | PubChem nih.gov |
| Hydrogen Bond Donors | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptors | 4 | PubChem nih.gov |
| Rotatable Bonds | 2 | PubChem nih.gov |
Predicted Permeability and Solubility Profiles
The molecular properties in Table 2 can be used to infer the compound's likely permeability and solubility, often guided by frameworks such as Lipinski's Rule of Five.
Solubility: The compound has a relatively low molecular weight and a moderate number of hydrogen bond acceptors. Its predicted lipophilicity (XLogP3-AA = 0.7) is low, suggesting a good balance between lipid and aqueous solubility. The presence of multiple basic nitrogens, particularly the highly basic piperidine nitrogen, implies that the compound will be protonated and exist as a cation at physiological pH, which generally enhances aqueous solubility.
Permeability: The Topological Polar Surface Area (TPSA) is a key predictor of membrane permeability. A TPSA of 41.1 Ų is well below the typical cutoff of 140 Ų for good cell permeability and below the 90 Ų threshold often used to predict good blood-brain barrier penetration. The low rotatable bond count (≤ 10 is favorable) and low molecular weight also suggest that the molecule possesses the characteristics necessary for good oral absorption and membrane permeability.
Metabolic Stability Predictions (e.g., CYP interaction in silico)
Computational tools for predicting drug metabolism, such as MetaSite, BioTransformers, and RS-WebPredictor, typically identify potential sites of metabolism (SOMs) by considering factors like the reactivity of different parts of the molecule and their accessibility to the active sites of various CYP isoforms. nih.govresearchgate.net These predictions are based on vast databases of known metabolic transformations and sophisticated algorithms that model enzyme-substrate interactions. nih.gov
Based on the structure of this compound, several potential sites for CYP-mediated metabolism can be identified. The primary routes of metabolism are likely to involve the N-methyl group, the piperidine ring, and to a lesser extent, the pyrazine ring.
The N-methyl group represents a particularly vulnerable site for oxidative metabolism. N-dealkylation is a common metabolic pathway for compounds containing N-methyl groups, often mediated by CYP enzymes. This process would lead to the formation of 1-(pyrazin-2-yl)piperidin-4-amine and formaldehyde.
The piperidine ring is another probable site of metabolic activity. Oxidation of the piperidine ring can occur at various positions, leading to the formation of hydroxylated metabolites or further oxidation to ketones. The specific site of hydroxylation would depend on the orientation of the molecule within the CYP active site.
The pyrazine ring, being an electron-deficient aromatic system, is generally less susceptible to oxidative metabolism compared to electron-rich aromatic rings. However, oxidation of the pyrazine ring is still possible and could result in the formation of N-oxides or hydroxylated derivatives.
The table below summarizes the likely sites of metabolism for this compound and the probable metabolic transformations.
| Potential Site of Metabolism | Metabolic Reaction | Predicted Metabolite | Relevant CYP Isoforms (Predicted) |
| N-methyl group | N-dealkylation | 1-(pyrazin-2-yl)piperidin-4-amine | CYP3A4, CYP2D6, CYP2C9 |
| Piperidine ring | Hydroxylation | Hydroxylated piperidine derivatives | CYP3A4, CYP2D6 |
| Pyrazine ring | Oxidation | N-oxides or hydroxylated pyrazine derivatives | CYP1A2, CYP2E1 |
It is important to note that the actual metabolic profile can be influenced by the interplay between different CYP isoforms and the specific binding orientation of the substrate. While in silico predictions provide valuable insights, they must be confirmed by experimental studies using liver microsomes or recombinant CYP enzymes.
Advanced Analytical and Characterization Methodologies for Research on N Methyl 1 Pyrazin 2 Yl Piperidin 4 Amine
Spectroscopic Techniques for Structural Elucidation of Synthesized Analogs and Their Metabolites
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of N-methyl-1-(pyrazin-2-yl)piperidin-4-amine and its derivatives. These techniques provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Purity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and purity of synthesized compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the confident determination of a unique molecular formula. This technique is critical in the early stages of research to verify that the target molecule has been successfully synthesized.
For this compound, HRMS would be used to confirm its molecular formula, C10H16N4. The high-resolution data can distinguish the target compound from other potential impurities or byproducts with the same nominal mass but different elemental compositions. In metabolic studies, HRMS is invaluable for identifying and confirming the structures of metabolites, which often involve subtle chemical modifications to the parent drug.
Table 1: Representative HRMS Data for a Synthesized Batch of this compound
| Parameter | Value |
| Molecular Formula | C10H16N4 |
| Calculated Mass [M+H]+ | 193.1448 |
| Observed Mass [M+H]+ | 193.1451 |
| Mass Error (ppm) | 1.6 |
| Purity (%) | >95% |
This table is illustrative and represents typical data obtained from HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. nih.gov The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons. researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.orgresearchgate.net Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aliphatic, aromatic, carbonyl).
For this compound, specific signals in the ¹H and ¹³C NMR spectra would be assigned to the protons and carbons of the pyrazine (B50134) ring, the piperidine (B6355638) ring, and the N-methyl group, confirming the successful synthesis of the desired structure. evitachem.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Pyrazine-H | 8.0-8.5 | Pyrazine-C | 130-155 |
| Piperidine-H (axial/equatorial) | 2.5-4.0 | Piperidine-C | 30-60 |
| N-CH3 | 2.2-2.5 | N-CH3 | ~35 |
| NH | Variable |
This table presents predicted chemical shift ranges based on known values for similar chemical structures. Actual values may vary depending on the solvent and other experimental conditions.
Chromatographic Methods for Purity Assessment and Quantification in Research Matrices (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various research matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pharmaceutical compounds. nih.govresearchgate.net By employing a suitable stationary phase and mobile phase, HPLC can effectively separate compounds based on their physicochemical properties, such as polarity. The purity of a sample of this compound can be determined by integrating the peak area of the main compound and any impurities detected.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. nih.govmdpi.comfrontiersin.orgnih.govchemicalbook.com This hybrid technique is particularly useful for quantifying low levels of the compound in complex biological matrices, such as plasma or tissue homogenates, which is crucial for pharmacokinetic and metabolic studies. bldpharm.com LC-MS/MS, a tandem mass spectrometry approach, offers even greater selectivity and sensitivity for quantitative analysis. nih.gov
Table 3: Typical HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~5-10 min (dependent on specific gradient) |
This table provides an example of a typical HPLC method. Specific conditions would be optimized for the compound.
X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Co-complex Structures
Understanding how a compound interacts with its biological target at the atomic level is fundamental for structure-based drug design. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary techniques used to determine the three-dimensional structures of ligand-protein complexes. mdpi.com
X-ray crystallography involves crystallizing the target protein in complex with the ligand, in this case, this compound. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map of the complex, revealing the precise binding mode and interactions between the ligand and the protein. researchgate.netnih.gov This information is invaluable for optimizing the ligand's affinity and selectivity.
Cryo-Electron Microscopy (cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images are taken with an electron microscope. These images are then computationally processed to generate a 3D reconstruction of the complex. While historically used for larger macromolecules, recent advances have made cryo-EM applicable to smaller protein-ligand complexes.
The structural data obtained from these techniques can guide the rational design of more potent and selective analogs of this compound.
Table 4: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis
| Feature | X-ray Crystallography | Cryo-Electron Microscopy |
| Sample State | Crystalline | Vitreous ice (amorphous solid) |
| Resolution | Can achieve atomic resolution (<1.5 Å) | Typically near-atomic to moderate resolution (2-5 Å) |
| Protein Size | No theoretical size limit, but crystallization can be a bottleneck | Better suited for larger proteins and complexes (>50 kDa) |
| Conformational Flexibility | A single conformation is typically observed in the crystal lattice | Can capture multiple conformational states present in solution |
Lack of Specific Research Data on this compound Precludes Detailed Analysis of its Chemical Biology Applications
Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a significant lack of specific published research on the chemical biology applications of the compound This compound . While this compound is available from commercial chemical suppliers as a potential building block for synthesis, there is no readily available information regarding its use as a chemical probe for target validation in disease models, its role in the elucidation of novel biological pathways, or its development as a scaffold for activity-based or fluorescent probes.
The initial investigation sought to populate a detailed article outline focusing on the utility of this compound as a chemical biology tool. However, the search for specific data on its biological targets, its application in in vitro or in vivo research models, and its derivatization for chemical biology research yielded no specific results for this particular molecule.
The constituent parts of the molecule, the pyrazine and the N-methyl-4-aminopiperidine moieties, are individually recognized as important scaffolds in medicinal chemistry. Pyrazine derivatives are known to possess diverse biological activities, and the piperidine ring is a common feature in many therapeutic agents. Nevertheless, the specific combination in this compound has not been the subject of detailed biological investigation in publicly accessible research.
Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline without resorting to speculation or extrapolation from related but distinct chemical entities, which would violate the strict focus on the specified compound. The absence of dedicated research into its biological mechanisms and applications means that its potential as a chemical biology tool remains unexplored and undocumented in the scientific literature.
Applications of N Methyl 1 Pyrazin 2 Yl Piperidin 4 Amine As a Chemical Biology Tool and Future Research Directions
Research Challenges and Future Prospects in the Study of N-methyl-1-(pyrazin-2-yl)piperidin-4-amine
Addressing Selectivity and Polypharmacology in Research Settings
The utility of any chemical probe in biological research is fundamentally linked to its selectivity—the ability to interact with a specific target protein or a defined set of proteins. In the absence of comprehensive published data on the biological targets of this compound, a detailed discussion of its selectivity and polypharmacology remains speculative. However, based on the general principles of drug discovery and chemical biology, we can outline a framework for how the selectivity of this compound would be investigated.
A primary step in characterizing a new chemical entity is to screen it against a broad panel of receptors, enzymes, and ion channels to identify its primary biological targets and potential off-target interactions. The pyrazine (B50134) and piperidine (B6355638) moieties are common scaffolds in medicinal chemistry and are known to interact with a variety of biological targets. For instance, various derivatives of piperidine are known to exhibit activity at G-protein coupled receptors (GPCRs), ion channels, and certain enzymes. Similarly, the pyrazine ring is a key component in numerous biologically active molecules.
Should this compound be identified as a modulator of a particular target, its polypharmacology—the ability to bind to multiple targets—would become a critical area of investigation. While often viewed as a negative attribute in drug development due to the potential for side effects, polypharmacology can be leveraged in a research setting to understand complex biological systems. A compound with a known multi-target profile can be used to probe the interplay between different signaling pathways.
To rigorously characterize its selectivity, researchers would typically employ a tiered screening approach. This would begin with broad, low-resolution screens and progress to more focused, high-resolution assays for the identified "hits."
Interactive Data Table: Hypothetical Kinase Selectivity Profile
The following interactive table illustrates a hypothetical kinase selectivity profile for this compound, demonstrating how such data would be presented. This data is purely illustrative and not based on experimental results.
| Kinase Target | Percent Inhibition at 1 µM | IC₅₀ (nM) |
| Kinase A | 95 | 50 |
| Kinase B | 88 | 120 |
| Kinase C | 45 | >1000 |
| Kinase D | 30 | >1000 |
| Kinase E | 15 | >1000 |
Integration with Omics Technologies for Systems Biology Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study biological systems in a holistic manner. The integration of chemical probes like this compound with these technologies holds immense potential for elucidating its mechanism of action and its effects on cellular networks.
Chemoproteomics: A powerful approach to identify the direct protein targets of a small molecule is activity-based protein profiling (ABPP) or chemical proteomics. This could involve synthesizing a derivative of this compound functionalized with a reactive group and a reporter tag. This probe could then be used to covalently label its binding partners in a complex biological sample, such as a cell lysate or even in live cells. The labeled proteins can then be enriched and identified using mass spectrometry.
Transcriptomics and Metabolomics: To understand the broader cellular response to treatment with this compound, transcriptomics (e.g., RNA-seq) and metabolomics studies would be invaluable. RNA-seq would reveal changes in gene expression, providing insights into the signaling pathways and cellular processes modulated by the compound. Metabolomics would complement this by identifying changes in the levels of small molecule metabolites, offering a functional readout of the metabolic state of the cell.
Interactive Data Table: Hypothetical Omics Data Integration
This interactive table provides a hypothetical example of how data from different omics experiments could be integrated to build a more complete picture of the compound's effects. This data is for illustrative purposes only.
| Omics Technology | Key Finding | Implied Pathway |
| Chemoproteomics | Direct binding to Kinase A | Kinase A signaling |
| Transcriptomics | Upregulation of genes X, Y, Z | Downstream of Kinase A |
| Metabolomics | Increase in metabolite P | Altered metabolic flux |
By combining these different omics datasets, researchers can construct detailed models of how this compound perturbs biological systems, moving beyond a simple one-drug-one-target paradigm to a more nuanced systems-level understanding. Such an integrated approach would be essential to fully characterize the potential of this compound as a chemical biology tool and to pave the way for future research directions.
Q & A
Basic Research Questions
Q. What synthetic routes are available for N-methyl-1-(pyrazin-2-yl)piperidin-4-amine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions involving piperidine precursors and pyrazine derivatives. For example, alkylation of piperidin-4-amine with pyrazin-2-yl groups under basic conditions (e.g., potassium carbonate in acetonitrile) is a common approach. Intermediates are typically purified using column chromatography (e.g., chloroform:methanol 3:1 v/v) and characterized via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, MS (ESI+) of intermediates shows m/z 198 [M + H]+, while H NMR confirms regioselectivity via distinct proton shifts (e.g., δ 3.2–3.5 ppm for piperidine protons) .
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodology : High-resolution mass spectrometry (HRMS) and H/C NMR are critical. HRMS provides exact molecular weights (e.g., m/z 452 [M + H]+ for a related spirocyclic derivative), while NMR reveals stereochemical details. For example, coupling constants in H NMR (e.g., J = 11.15 Hz) distinguish axial/equatorial proton orientations in piperidine rings .
Q. What analytical techniques are suitable for purity assessment?
- Methodology : Reverse-phase HPLC with acetonitrile/water mobile phases (acidified with phosphoric or formic acid for MS compatibility) is widely used. Detection at 254 nm ensures UV-active impurities are identified. LCMS further confirms molecular weight and purity (>95%) .
Advanced Research Questions
Q. How can stereoisomers of this compound be resolved, and what are their pharmacological implications?
- Methodology : Chiral column chromatography or diastereomeric salt formation (e.g., using tartaric acid) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism. For example, (1R,4R)- and (1S,4S)-isomers of a related compound showed distinct biological activities in receptor binding assays, highlighting the need for stereochemical control .
Q. What strategies optimize aqueous solubility for pyrazine-piperidine hybrids?
- Methodology : Introduction of polar substituents (e.g., hydroxyl or methylpiperazine groups) or salt formation (e.g., hydrochloride salts) enhances solubility. For analogs like lapatinib derivatives, substitution at the quinoline ring with hydrophilic groups (e.g., methylpiperazinylpyrimidine) increased solubility by 10-fold in PBS (pH 7.4) .
Q. How do electronic effects of pyrazine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Pyrazine’s electron-deficient nature facilitates Suzuki-Miyaura couplings with aryl boronic acids. For example, 2-chloropyrazine reacts with 4-methylphenylboronic acid under Pd catalysis (Pd(PPh), NaCO, DMF/HO) to yield biaryl derivatives. Kinetic studies show electron-withdrawing groups on pyrazine accelerate coupling rates .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like serotonin receptors. QSAR models trained on piperazine analogs reveal that lipophilicity (LogP ~1.86) and hydrogen-bond donor count critically modulate affinity .
Q. How are contradictions in biological activity data resolved for structurally similar analogs?
- Methodology : Meta-analysis of dose-response curves and off-target profiling (e.g., kinase panels or GPCR screens) identifies confounding targets. For example, a methylpiperazine analog initially reported as a dopamine D antagonist was later found to inhibit σ receptors at IC = 50 nM, explaining discrepancies in behavioral assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
